molecular formula C18H12NNaO3 B1262183 Naptalam-sodium CAS No. 132-67-2

Naptalam-sodium

Cat. No.: B1262183
CAS No.: 132-67-2
M. Wt: 313.3 g/mol
InChI Key: CLHHSSXFXYAXDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Naptalam-sodium in Chemical Biology and Agricultural Science

First registered as a herbicide in the United States in 1949, naptalam (B372988) was developed to control a variety of annual broadleaf weeds and grasses. wikipedia.org Its application has been noted in crops such as soybeans, peanuts, cucumbers, and melons, as well as in ornamental plants. wikipedia.org In agriculture, the sodium salt of naptalam is still used in the USA as a pre-emergence herbicide to manage broadleaf weeds in cucurbits and nursery stock. eurekalert.orgtechexplorist.com The use of synthetic transport inhibitors like naptalam in auxin research dates back to the 1950s, marking its early importance in scientific investigation. nih.gov

Evolution of this compound as a Chemical Probe in Plant Physiology Research

The ability of Naptalam to inhibit the directional flow of auxin has made it a crucial tool for scientists studying plant development. eurekalert.orgtum.desciencedaily.com This inhibition of polar auxin transport severely disrupts plant growth, a characteristic that researchers have exploited to understand the molecular machinery governing plant polarity. eurekalert.orgtum.desciencedaily.com

Recent scientific investigations have provided a clearer understanding of Naptalam's mechanism of action. Studies have demonstrated that Naptalam directly interacts with and inhibits PIN auxin transporters, a family of proteins crucial for distributing auxin throughout the plant. eurekalert.orgnih.gov Research has shown that when Naptalam binds to these transporter proteins, it effectively shuts down their activity, preventing auxin from exiting the cell. eurekalert.orgtechexplorist.com This disruption of polar auxin transport leads to significant developmental effects, such as roots no longer growing towards the center of the earth and massive disruptions in flower and seed formation. eurekalert.orgtechexplorist.com

Further research has elucidated that Naptalam not only binds to the transporters but also prevents them from associating with each other, a mechanism that appears to be universal across the family of auxin transporters studied. eurekalert.orgsciencedaily.com This detailed molecular understanding has solidified Naptalam's role as a specific inhibitor of auxin transport, allowing for more precise studies of polar growth and the molecular mechanisms of auxin transport. sciencedaily.com

Detailed Research Findings

The scientific community's understanding of this compound's interaction with plant physiology is built upon a foundation of detailed research findings. These studies have progressively unveiled the molecular intricacies of its inhibitory action on auxin transport.

Research AreaKey FindingsReferences
Mode of Action Inhibits seed germination and Indole-3-acetic acid (IAA) transport. Absorbed by roots and accumulates in meristematic tissue. epa.govherts.ac.uk
Molecular Target Directly binds to and inhibits PIN family auxin transporters. eurekalert.orgnih.gov
Mechanism of Inhibition Prevents auxin from exiting the cell by binding to transporter proteins. Also prevents the association of transporter proteins with each other. eurekalert.orgtechexplorist.comsciencedaily.com
Physiological Effects Disrupts polar growth, leading to abnormal root development and impaired flower and seed formation. eurekalert.orgtechexplorist.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

132-67-2

Molecular Formula

C18H12NNaO3

Molecular Weight

313.3 g/mol

IUPAC Name

sodium;2-(naphthalen-1-ylcarbamoyl)benzoate

InChI

InChI=1S/C18H13NO3.Na/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;/h1-11H,(H,19,20)(H,21,22);/q;+1/p-1

InChI Key

CLHHSSXFXYAXDB-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+]

density

1.386

Other CAS No.

132-67-2

Pictograms

Irritant

Related CAS

132-66-1 (Parent)

solubility

PPM @ 25 °C: ACETONE 16,800, BENZENE 500, XYLENE 400, DIMETHYLFORMAMIDE 50,300, WATER 230,800, ISOPROPANOL 20,900, METHYLETHYL KETONE 5,900;  INSOL IN HEXANE;  MISCIBLE IN DIMETHYLSULFOXIDE

Origin of Product

United States

Mechanistic Dissection of Naptalam Sodium Activity in Plant Systems

Elucidation of Auxin Transport Inhibition Mechanisms

Naptalam-sodium's primary mode of action is the inhibition of polar auxin transport, the directional movement of auxin from cell to cell, which is essential for numerous developmental processes. researchgate.neteurekalert.org This inhibition prevents the establishment of auxin gradients necessary for processes like gravitropism and phototropism. kit.edu

Direct Interaction with PIN Auxin Transporter Proteins

Recent biochemical and structural studies have confirmed that naptalam (B372988) directly interacts with and inhibits PIN-FORMED (PIN) auxin transporters. researchgate.net These proteins are crucial components of the auxin efflux machinery, responsible for pumping auxin out of cells. nih.gov Structural analyses have revealed that naptalam binds directly to PIN proteins, locking them in an inward-facing conformation that prevents them from transporting auxin. researchgate.net This binding occurs at the substrate-binding site with a higher affinity than auxin itself. researchgate.net

Studies using various experimental systems, including Xenopus oocytes and Arabidopsis protoplasts, have validated that PINs are direct targets of naptalam. frontiersin.org The inhibitory effect appears to be unique to naptalam, as it has been shown to hinder the cross-linking of PIN proteins, suggesting a specific interaction that may cause a conformational change or physically separate PIN monomers. nih.gov

Molecular Basis of Polar Auxin Efflux Regulation from Plant Cells

Naptalam acts as a non-competitive inhibitor of auxin efflux. frontiersin.org It does not prevent auxin from entering cells but specifically blocks its exit, leading to an intracellular accumulation of auxin. sciencedaily.comresearchgate.net This blockage of the directional flow of auxin severely inhibits plant growth and development. eurekalert.orgsciencedaily.com By binding to PIN proteins, naptalam effectively shuts down their transport activity, preventing auxin from leaving the cell. sciencedaily.com This disruption of polar auxin flow is the molecular basis for the subsequent developmental defects observed in treated plants.

Influence on Auxin Carrier Complex Functionality and Conformational Dynamics

The auxin transport machinery is complex, involving more than just PIN proteins. Other transporters, such as those from the ATP-binding cassette (ABC) B family (ABCBs), also play a role. frontiersin.orgnih.gov Naptalam has been shown to inhibit the activity of several ABCB transporters, including ABCB1, ABCB19, and ABCB21. embopress.org

Interestingly, research suggests that naptalam may also disrupt the interaction between different components of the auxin transport complex. For instance, it has been shown to disrupt the association between ABCB19 and the immunophilin-like protein TWISTED DWARF1 (TWD1). embopress.org Furthermore, some evidence suggests that naptalam's inhibitory action may involve inducing the formation of PIN protein dimers, a process that is counteracted by auxin and phosphorylation. frontiersin.org This suggests that naptalam can influence the conformational dynamics and functional interactions within the entire auxin carrier complex.

Table 1: Research Findings on Naptalam's Interaction with Auxin Transporters

Finding Affected Protein(s) Implication Reference(s)
Direct binding and inhibition PIN proteins Locks transporters in a non-functional state researchgate.netresearchgate.net
Higher binding affinity than auxin PIN3 Competitive inhibition at the substrate-binding site researchgate.net
Inhibition of auxin efflux PIN1, ABCB19 Blocks directional auxin flow from the cell sciencedaily.comembopress.org
Disruption of protein-protein interaction ABCB19, TWD1 Interferes with the auxin carrier complex functionality embopress.org
Induction of PIN protein dimerization PIN1 Alters conformational dynamics of the transporter frontiersin.org

Molecular Basis of this compound Induced Developmental Aberrations

The inhibition of polar auxin transport by this compound has profound consequences for plant development, leading to a range of morphological abnormalities.

Disruption of Plant Polarity Establishment and Maintenance

Plant development is fundamentally dependent on the establishment and maintenance of polarity, which is largely controlled by auxin gradients. eurekalert.org By blocking polar auxin transport, naptalam prevents the formation of these crucial gradients. researchgate.net This disruption leads to a loss of directional growth; for example, roots may no longer grow towards the center of the earth (agravitropism). eurekalert.orgsciencedaily.com The inability to establish localized auxin maxima and minima disrupts the fundamental patterning of the plant body.

Impact on Auxin-Dependent Morphogenetic Processes

Many key morphogenetic processes in plants are exquisitely sensitive to auxin concentrations and distribution. The application of naptalam, by disrupting these, causes severe developmental defects. These include:

Embryogenesis and Seed Formation: The proper development of the embryo and subsequent seed formation are massively disrupted by naptalam. eurekalert.orgsciencedaily.com

Organ Formation: The formation of flowers, leaves, and roots is severely inhibited. sciencedaily.comresearchgate.net For instance, at the shoot apical meristem, the inhibition of polar auxin transport by naptalam can completely block the formation of new leaf primordia, resulting in a "pin-shaped" apex. researchgate.net

Root Development: Naptalam treatment can lead to impaired gravitropic responses in roots. researchgate.net

Fruit Development: The application of auxin transport inhibitors like naptalam can induce the formation of curved fruits in species like cucumbers, demonstrating its impact on organ shape. mdpi.com

Table 2: Developmental Processes Affected by Naptalam-induced Auxin Transport Inhibition

Developmental Process Observed Aberration Underlying Cause Reference(s)
Root Gravitropism Random root growth direction Disruption of asymmetric auxin distribution eurekalert.orgsciencedaily.comresearchgate.net
Leaf Formation Formation of "pin-shaped" shoot apices Blockage of auxin maxima required for primordia initiation researchgate.net
Flower and Seed Formation Massively disrupted development Inhibition of polar auxin transport essential for reproductive organogenesis eurekalert.orgsciencedaily.com
Fruit Shaping Induction of curved fruit Altered asymmetric auxin distribution during fruit development mdpi.com
Embryo Development Modulation

The precise establishment of auxin gradients is fundamental for normal embryo development in plants. This compound's interference with polar auxin transport profoundly impacts embryogenesis. Research on Arabidopsis thaliana has revealed that exposure to this compound during embryonic development can lead to severe defects. These abnormalities often manifest as the formation of fused or multiple cotyledons and, in more extreme cases, a complete failure to establish the primary apical-basal axis of the plant body. The resulting embryos may appear symmetrical and lack the distinct shoot and root poles, a phenotype that mirrors mutations in genes crucial for auxin transport, such as members of the PIN-FORMED (PIN) family of auxin efflux carriers.

Lateral Root System Architectonics

The architecture of a plant's root system is dynamically shaped by the distribution of auxin. This compound significantly alters this architecture by inhibiting the transport of auxin required for the initiation and development of lateral roots. Studies have consistently shown that treatment with this compound leads to a marked reduction in the density of lateral roots. This is attributed to the compound's ability to block the basipetal flow of auxin from the shoot and the subsequent localized accumulation of auxin in the pericycle cells of the root, which is a prerequisite for the formation of lateral root primordia.

Leaf Vein Patterning Dynamics

The intricate network of veins within a plant leaf is formed through a process known as canalization, which is dependent on the directional flow of auxin. This compound has been a key tool in demonstrating the role of polar auxin transport in this process. By blocking auxin flow, this compound disrupts the formation of continuous vascular strands, leading to altered leaf venation patterns. Leaves treated with this compound often exhibit broader, less defined veins and a simplified, less hierarchical vascular network. This occurs because the compound interrupts the positive feedback loop where auxin flow promotes the differentiation of vascular tissue, which in turn facilitates further auxin transport.

Apical Dominance Regulation

Apical dominance, the phenomenon where the main central stem of a plant exhibits stronger growth than the lateral stems, is a classic example of auxin-mediated developmental control. Auxin produced in the apical bud is transported down the stem, where it inhibits the outgrowth of axillary buds. The application of this compound can disrupt this process. By inhibiting the polar transport of auxin down the stem, this compound effectively releases the axillary buds from apical dominance, allowing them to grow and form lateral branches. This demonstrates the critical role of uninterrupted auxin flow in maintaining the characteristic architecture of many plant species.

Adventitious Root Formation

Adventitious roots are roots that develop from non-root tissues, such as stems or leaves, and their formation is heavily dependent on the accumulation of auxin. This compound's inhibitory effect on auxin transport can significantly impede the formation of adventitious roots. In horticultural practices where cuttings are used for propagation, the application of this compound can counteract the root-promoting effects of both endogenous and exogenously applied auxins. By preventing the necessary accumulation of auxin at the base of the cutting, this compound inhibits the initiation of the cell divisions required for adventitious root development.

Interactions with Endogenous Plant Signaling Pathways

Crosstalk with Flavonoid-Mediated Auxin Transport Regulation

The regulation of auxin transport in plants is not solely governed by synthetic inhibitors but also involves a complex network of endogenous signaling molecules, including flavonoids. Research has illuminated a significant interaction between this compound and these natural compounds. Flavonoids, a class of plant secondary metabolites, have been identified as endogenous regulators of auxin transport.

Modulation of Plant ABCB Transporter Activity

This compound's primary mechanism of action involves the inhibition of auxin efflux from plant cells, a process heavily reliant on the function of specific plasma membrane-localized transport proteins. d-nb.infosonar.ch Among these, the ABCB family of transporters plays a crucial role. Research has demonstrated that Naptalam (NPA) directly targets and inhibits the activity of several ABCB proteins, thereby disrupting the directional flow of auxin that is essential for various developmental processes, including root gravitropism, shoot development, and organ patterning. nih.govfrontiersin.org

Studies have identified specific members of the Arabidopsis ABCB family, notably ABCB1 and ABCB19, as primary targets of NPA. nih.govresearchgate.net These transporters function as auxin efflux carriers, and their inhibition by NPA leads to an intracellular accumulation of auxin, disrupting the carefully maintained gradients necessary for coordinated plant development. d-nb.infoplos.org The interaction between NPA and ABCB transporters is complex, involving direct binding and potentially allosteric modulation of the transporter's function. oup.com

Further research indicates that the regulatory protein TWISTED DWARF1 (TWD1), an FK506-binding protein, forms a functional complex with ABCB1 and ABCB19. sonar.chembopress.org This interaction is crucial for the proper localization and activity of these transporters. nih.gov Micromolar concentrations of NPA have been shown to disrupt the interaction between TWD1 and ABCB1, providing another layer to the inhibitory mechanism of this compound. sonar.ch This suggests that this compound not only binds directly to the ABCB transporters but also interferes with their regulatory components. embopress.org

While both ABCB1 and ABCB19 are targets of NPA, their contribution to NPA binding appears to differ. Studies using microsomes from Arabidopsis mutants have shown that the loss of ABCB1 results in a more significant reduction in NPA binding compared to the loss of ABCB19, suggesting that ABCB1 may be a primary binding protein for NPA. nih.gov It has been noted that while NPA binds to ABCB proteins at concentrations as low as 10 nM, the inhibition of auxin transport is typically observed at concentrations exceeding 100 nM. d-nb.info

The inhibitory effect of Naptalam is not limited to ABCB1 and ABCB19. Evidence suggests that other ABCB transporters, such as ABCB4, are also sensitive to NPA. nih.gov The collective inhibition of these multiple ABCB transporters by this compound leads to a significant and widespread disruption of polar auxin transport throughout the plant. osti.gov

The following tables summarize key research findings on the interaction between Naptalam (NPA) and plant ABCB transporters.

Table 1: Observed Effects of Naptalam (NPA) on Plant ABCB Transporter Activity

Target Transporter(s)Plant SpeciesExperimental SystemNaptalam (NPA) ConcentrationObserved EffectCitation(s)
ABCB1, ABCB19Arabidopsis thalianaMicrosome binding assaysNot specifiedABCB1 and ABCB19 identified as NPA-binding proteins. nih.gov
ABCB1Arabidopsis thalianaMicrosome binding assaysNot specifiedLoss of ABCB1 leads to a significant reduction in NPA binding. nih.gov
ABCB19Arabidopsis thalianaMicrosome binding assaysNot specifiedLoss of ABCB19 results in a lesser reduction in NPA binding compared to ABCB1. nih.gov
ABCB1, TWD1Arabidopsis thalianaIn planta interaction studiesMicromolar concentrationsDisrupts the interaction between ABCB1 and its regulatory protein TWD1. sonar.ch
ABCB1, ABCB19Arabidopsis thalianaYeast (S. pombe) export assays10 µMInhibition of ABCB1 and ABCB19-mediated IAA export. linv.org
ABCB1, ABCB4, ABCB19Arabidopsis thalianaGeneral reviewHigh concentrationsInhibition of auxin efflux catalyzed by these transporters. nih.gov
ABCB6, ABCB20Arabidopsis thalianaMutant analysis1 µMSuppressed cell file twisting in abcb6/20 mutants, suggesting these transporters are NPA-sensitive. frontiersin.org

Table 2: Concentration-Dependent Inhibition of Auxin Transport by Naptalam (NPA)

Transporter/ProcessPlant/SystemNPA ConcentrationLevel of InhibitionCitation(s)
PIN1-dependent auxin transportProtoplasts~5 µMFull inhibition d-nb.info
Polar Auxin Transport (general)Plant tissues>100 nMInhibition of transport d-nb.info
High-affinity binding to membranesPlant membranes0.01 to 0.1 µM (Kd)Associated with direct inhibition of auxin transporters. pnas.org
Low-affinity binding to membranesPlant membranes~1 µM (dissociation constant)Correlates with the concentration that inhibits auxin efflux. d-nb.info

Plant Uptake, Translocation, and Physiological Responses to Naptalam Sodium

Modes of Uptake and Accumulation in Plant Tissues

Naptalam-sodium can enter plant systems through both root and foliar pathways, with its accumulation primarily occurring in regions of active cell division. epa.gov

The primary mode of entry for this compound into plants is through the root system. herts.ac.ukepa.govcapes.gov.br Once applied to the soil, the compound is absorbed by the roots and subsequently translocated throughout the plant, including to the leaves. epa.govepa.gov Research has demonstrated that for soil-applied naptalam (B372988), entry is predominantly through the roots. capes.gov.brresearchgate.net

The compound tends to accumulate in meristematic tissues, the sites of active cell division and growth. epa.gov Studies have shown that the application of certain plant growth regulators can significantly influence the rate of naptalam absorption. For example, research on bean plants indicated that pretreatment with growth regulators like gibberellic acid (GA) and 2,4-dichlorophenoxyacetic acid (2,4-D) led to a considerable increase in naptalam uptake and accumulation compared to untreated plants. epa.gov

Table 1: Influence of Growth Regulators on Naptalam Uptake in Bean Plants

This table illustrates the percentage increase in Naptalam content in the leaves of bean plants when treated with the growth regulator 2,4-D at various concentrations. Data is adapted from a study on the influence of growth regulators on pesticide uptake. epa.gov

Concentration of 2,4-D (M)Increase in Naptalam Content in Leaves (%)
5x10⁻⁸Data not specified
10⁻⁷Data not specified
10⁻⁶Data not specified
5x10⁻⁵575%
10⁻⁴Data not specified
10⁻³Data not specified
Note: The peak influence of 2,4-D on naptalam uptake was observed at a concentration of 5x10⁻⁵M, resulting in leaves containing 575% more naptalam than control leaves. epa.gov

While root absorption is the dominant pathway, this compound can also be absorbed to a lesser extent through plant foliage. herts.ac.ukepa.govherts.ac.uk However, its foliar activity is generally considered minimal. epa.govepa.gov Upon foliar application, the compound can be translocated systemically within the plant.

Studies measuring dislodgeable foliar residues on watermelon leaves after application of a this compound formulation found that the compound dissipates over time. epa.gov This suggests that while foliar contact and uptake occur, the persistence on the leaf surface is limited.

Table 2: Dissipation Half-Life of Foliar Naptalam-Na Residues on Watermelon

This table shows the calculated half-life of this compound on watermelon foliage from a dislodgeable foliar residue study conducted at two different locations. epa.gov

Test Site LocationCalculated Dissipation Half-Life (Days)R-squared Value
Indiana1.45 - 1.660.873 - 0.878
Washington2.88 - 3.620.889 - 0.908

Physiological Manifestations of this compound Exposure

The inhibition of polar auxin transport by this compound leads to a cascade of physiological disruptions, affecting critical stages of the plant life cycle. eurekalert.orgwssa.net

A primary mechanism of this compound's herbicidal activity is the inhibition of seed germination. epa.gov As a pre-emergence herbicide, it is effective at controlling broadleaf weeds during the germination and early growth phases by interfering with normal development after being absorbed by the seeds. sciencedaily.comepa.govepa.gov This action places it in the category of germination inhibitors, which are substances that delay or prevent the germination of seeds and other plant reproductive materials. mdpi.com

This compound is a well-established inhibitor of polar auxin transport, which it achieves by binding to and blocking PIN-formed (PIN) proteins, the key transporters responsible for auxin efflux from cells. eurekalert.orgresearchgate.netresearchgate.net Auxin gradients are essential for directional growth, including root elongation and the response to gravity (gravitropism). eurekalert.orgsciencedaily.com

By shutting down the activity of these auxin transporters, this compound prevents auxin from moving out of the cell, thereby disrupting the polar flow of the hormone. eurekalert.orgsciencedaily.com This interference with auxin transport leads to a loss of gravitropic response, causing roots to grow in random directions instead of towards the center of the earth. eurekalert.orgresearchgate.net This effect on root elongation and gravitropism is a significant factor in its herbicidal efficacy.

The crucial role of auxin in plant development extends to reproductive processes. eurekalert.org The proper formation of flowers and the subsequent development of seeds are dependent on precisely regulated auxin gradients. sciencedaily.com By blocking the polar transport of auxin, this compound severely disrupts these processes. eurekalert.orgsciencedaily.com The inability to establish the necessary auxin concentrations at specific locations within the plant leads to massive disruptions in the formation of flowers and seeds, ultimately compromising the plant's reproductive success. eurekalert.org

Environmental Dynamics and Transformation in Agroecosystems

Environmental Fate and Mobility in Soil and Water Matrices

The environmental behavior of naptalam-sodium is significantly influenced by the physicochemical properties of the surrounding soil and water. As a sodium salt, it readily dissociates in the environment, with its fate and mobility being largely dependent on the prevailing pH. epa.gov

This compound's environmental fate is pH-dependent. epa.gov It is formulated as a sodium salt to enhance its solubility. epa.gov With a pKa of 4.6, the salt dissociates under most environmental conditions, leading to the predominance of the naptalam (B372988) acid form. epa.gov Consequently, naptalam primarily exists as an anion in water and on moist soil surfaces. epa.gov Anionic species generally exhibit greater mobility in soils compared to neutral or cationic species. epa.gov

The hydrolysis of naptalam is also pH-dependent. It occurs slowly under alkaline and neutral conditions but proceeds rapidly in acidic environments, with a half-life of a few days. epa.govepa.gov However, the presence of metal ions, which are common in natural waters, can slow down the rate of hydrolysis. epa.gov In a study conducted in a sterilized pH 5 aqueous buffer solution, naptalam degraded with a calculated half-life of 2.9 days. epa.gov

Table 1: Hydrolysis of this compound

pH ConditionRate of HydrolysisHalf-LifeInfluencing Factors
Acidic (e.g., pH 5)Rapid~2.9 days epa.govPresence of metal ions can retard the rate epa.gov
NeutralSlowOn the order of a few days epa.gov
AlkalineSlowOn the order of a few days epa.gov

This table is interactive. Users can sort and filter the data.

Due to its high mobility as an anion, naptalam has a significant potential to leach into groundwater. epa.govherts.ac.uk A soil Koc value of 20 has been reported, which indicates very high mobility in soils. epa.gov The retention of naptalam in soil is correlated with the cation exchange capacity (CEC) and organic matter content. epa.gov Incomplete data from studies on fine sand, sandy loam, and silt loam soils suggest that naptalam is very mobile, while it is slightly mobile in muck soil. epa.gov

The potential for pesticides to move through the soil and into groundwater is influenced by several factors, including the properties of the pesticide, soil characteristics, site conditions, and management practices. wa.gov The high mobility of the anionic form of naptalam is a primary determinant of its leaching potential. epa.gov

Naptalam is not expected to volatilize from water or soil surfaces. epa.govepa.gov This is because the vapor pressure and Henry's Law constant of its predominant anionic form are infinitesimally small. epa.gov Volatilization of pesticides from soil can be a significant dissipation pathway for some compounds, influenced by factors such as temperature, soil moisture, and air flow. rivm.nlresearchgate.net However, for anionic compounds like naptalam, this pathway is not considered significant. epa.gov

Biodegradation and Abiotic Transformation Pathways

The transformation of this compound in the environment occurs through both biological and non-biological processes.

Biodegradation of naptalam is an important environmental fate process under aerobic conditions in both soil and water. epa.govepa.gov However, under anaerobic conditions, biodegradation appears to be insignificant, and naptalam is considered stable. epa.gov In one study, the sodium salt of naptalam degraded with a calculated half-life of 245.8 days in a sandy loam soil under anaerobic conditions. epa.gov During this study, two nonvolatile degradates, N-1-naphthylphthalimide and 1-naphthylamine (B1663977), were identified. epa.gov A major degradation product of naptalam is 1-naphthylamine. epa.gov

Table 2: Degradation of this compound in Soil

ConditionHalf-LifeDegradation Products
AerobicDays to a few weeks epa.gov1-naphthylamine epa.gov
Anaerobic245.8 days (sandy loam soil) epa.govN-1-naphthylphthalimide, 1-naphthylamine epa.gov

This table is interactive. Users can sort and filter the data.

Photodegradation is an abiotic process that contributes to the dissipation of pesticides. nih.gov In a study on the photodegradation of this compound on sandy loam soil, the half-life was 15.9 days under continuous irradiation with a xenon arc lamp. epa.gov In the corresponding dark control, the half-life was 22.4 days, indicating that the contribution of photolysis to degradation on soil was not substantially different from other degradation processes occurring in the dark. epa.gov The degradates 1-naphthylamine and N-1-naphthylphthalimide were detected in both the irradiated and dark control samples. epa.gov The effectiveness of soil photolysis can be influenced by factors such as the interception of sunlight by plant cover. researchgate.net

Formation and Environmental Fate of Primary Metabolites, including N-1-Naphthylphthalimide and 1-Naphthylamine

This compound undergoes transformation in the environment, leading to the formation of primary metabolites. The hydrolysis of Naptalam is pH-dependent, occurring rapidly under acidic conditions. epa.govepa.gov In a laboratory study conducted in a sterile aqueous buffer at pH 5, Naptalam degraded with a half-life of 2.9 days. epa.gov

This degradation process yields two major primary metabolites: N-1-naphthylphthalimide and 1-naphthylamine . epa.gov In the same pH 5 hydrolysis study, N-1-naphthylphthalimide reached its maximum concentration—13.5% of the applied radioactivity—at 2 days post-treatment before declining. epa.gov Concurrently, 1-naphthylamine concentrations steadily increased, becoming the major degradate and accounting for a maximum of 86.9% of the applied radioactivity after 21 days. epa.gov Phthalic acid has also been identified as a major degradation product in these studies. epa.gov

Soil-Mediated Retention and Dissipation Processes

Role of Soil Organic Matter and Cation Exchange Capacity in Adsorption

The retention of this compound in soil is significantly influenced by the soil's physicochemical properties, particularly its organic matter content and cation exchange capacity (CEC). epa.govprecisionag.earth this compound readily dissociates in the environment to form the naptalam acid, which exists predominantly as an anion under most environmental pH conditions. epa.govepa.gov As anions, they generally exhibit high mobility in soils and a significant potential for leaching. epa.govepa.gov

Characterization of Field Dissipation Rates and Environmental Half-Lives

The dissipation of this compound from the environment is a result of combined biological and chemical processes, including hydrolysis, photolysis, and microbial transformation. epa.gov The rate of this dissipation is often expressed as a half-life, which is the time required for 50% of the applied compound to degrade or dissipate. orst.edu The half-life of this compound varies depending on the environmental compartment and conditions.

Field studies on watermelon foliage have demonstrated rapid dissipation, with calculated half-lives shown in the table below.

Table 1: Foliar Dissipation Half-Life of this compound on Watermelons

LocationDissipation Half-Life (Days)Source
Indiana1.45 - 1.66 epa.gov
Washington2.88 - 3.62 epa.gov

In soil, the dissipation half-life is also relatively short. A study in a silty clay loam soil in Indiana observed a half-life of 3 to 7 days in the top 6 inches of soil. Laboratory studies under various conditions provide more specific half-life values for different degradation processes.

Table 2: Laboratory-Determined Half-Lives of Naptalam under Various Conditions

ConditionMatrixHalf-Life (Days)Source
Hydrolysis (pH 5, 25°C, dark)Aqueous Buffer2.9 epa.gov

Influence of Rhizospheric Microbes on this compound Transformation

Microbial activity is a significant factor in the transformation and degradation of this compound and its metabolites in the soil environment. Biodegradation is considered an important environmental fate process, particularly under aerobic (oxygen-present) conditions in both soil and water. epa.govepa.gov In contrast, under anaerobic (oxygen-absent) conditions, biodegradation appears to be insignificant. epa.govepa.gov

The rhizosphere, the zone of soil immediately surrounding plant roots, is an area of intense microbial activity that can influence the transformation of herbicides. While specific studies on the direct influence of rhizospheric microbes on the parent this compound compound are limited, the degradation of its primary metabolite, 1-naphthylamine, has been linked to soil bacteria. nih.gov Research has identified that bacteria native to the soil are responsible for the degradation of this metabolite. nih.gov This highlights the crucial role of the soil microbiome in the detoxification pathway of this compound in agroecosystems.

Analytical Methodologies for Naptalam Sodium and Its Metabolites in Research Matrices

Chromatographic Techniques for Separation and Quantitation

Chromatographic techniques are essential for separating naptalam-sodium and its metabolites from interfering components within a sample matrix. The choice of technique often depends on the specific analytes, the matrix, and the required level of sensitivity and confirmation.

Liquid Chromatography with Electrochemical Detection (LC/ECD)

Liquid chromatography with electrochemical detection (LC/ECD) has proven to be a highly sensitive and selective method for the determination of naptalam (B372988) and its primary metabolite, 1-naphthylamine (B1663977). oup.comnih.gov This technique is particularly advantageous for its ability to directly measure electroactive compounds, thereby minimizing the need for extensive sample cleanup and derivatization steps. oup.com

In a typical LC/ECD application for naptalam analysis, the herbicide is first hydrolyzed to 1-naphthylamine, which is then separated on a reverse-phase column and detected by an amperometric electrochemical detector in the oxidation mode. oup.comnih.gov This approach offers a rapid and efficient means of analysis for various food matrices. oup.com

Table 1: LC/ECD Parameters for 1-Naphthylamine Analysis

ParameterConditionReference
LC ColumnReverse-phase PRP-1 oup.com
Mobile Phase30/70% (v/v) acetonitrile (B52724)/0.15 M phosphoric acid epa.gov
Flow Rate1.5 mL/minute epa.gov
DetectorAmperometric electrochemical detector oup.com
Applied Potential+0.83 V to +850 mV vs. Ag/AgCl reference electrode oup.comepa.gov
Detection Limit<0.030 ng/injection oup.com

Recoveries for naptalam spiked in foods like asparagus, peaches, and cranberries have been reported to be in the range of 89% ± 2% to 97% ± 8%. oup.comnih.gov The accuracy of this method has been further validated using ¹⁴C-radiolabeled naptalam. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its degradation products. epa.govsielc.comsielc.comhpc-standards.com It is often coupled with ultraviolet (UV) detection and radioactivity monitoring, especially in metabolism and environmental fate studies. epa.govepa.gov

Reverse-phase HPLC methods are common, utilizing mobile phases typically consisting of acetonitrile and water with an acid modifier like trifluoroacetic acid or phosphoric acid. epa.govsielc.comsielc.comepa.gov For applications requiring mass spectrometric detection, volatile modifiers such as formic acid are used instead of phosphoric acid. sielc.comsielc.com

In studies investigating the photodegradation of naptalam, HPLC with UV and radioactivity detection was used to identify major degradates like 1-naphthylamine and N-1-naphthylphthalimide. epa.gov Similarly, in soil metabolism studies, HPLC was employed to separate and quantify naptalam and its metabolites. epa.gov

Gas Chromatography (GC) with Derivatization and Selective Detection (e.g., Nitrogen-Phosphorus Detection)

Gas chromatography (GC) is another powerful tool for naptalam analysis, particularly when high sensitivity and selectivity for nitrogen-containing compounds are required. nih.gov Due to the low volatility of naptalam, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. nih.gov

A common derivatization procedure involves the esterification of naptalam, for instance with diazoethane. nih.gov The derivatized analyte is then introduced into the GC, where it can be converted to a more stable compound, such as N-1-naphthyl phthalimide, in the injector port for detection. nih.gov

The use of a Nitrogen-Phosphorus Detector (NPD) significantly enhances the selectivity of the analysis, as this detector is highly sensitive to compounds containing nitrogen and phosphorus. nih.govscioninstruments.com This makes it well-suited for detecting naptalam and its nitrogen-containing metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Confirmation and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) provides definitive structural confirmation of naptalam and its metabolites, making it an invaluable tool for both qualitative and quantitative analysis at trace levels. nih.govnih.gov The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the analytes, allowing for unambiguous identification.

In the analysis of naptalam in water, GC/MS has been used to confirm the conversion of the derivatized naptalam to N-1-naphthyl phthalimide. nih.gov Furthermore, GC/MS methods have been developed for the simultaneous determination of naptalam and its degradation products, 1-naphthylamine and N-(1-naphthyl) phthalimide, in river water. nih.gov These methods can achieve very low limits of determination, in the nanogram per liter (ng L⁻¹) range, demonstrating the high sensitivity of GC/MS for trace environmental analysis. nih.gov

Sample Preparation and Extraction Protocols for Complex Biological and Environmental Samples

The analysis of this compound in complex matrices like soil, water, and food necessitates effective sample preparation and extraction to isolate the analytes of interest and remove interfering substances. researchgate.netnih.govuni.opole.pl

For water samples, solid-phase extraction (SPE) is a commonly employed technique. nih.gov For instance, a cyclohexyl SPE cartridge can be used to extract naptalam from water, followed by elution with methanol (B129727). nih.gov In other studies, C18 membrane disks have been used for the preconcentration of naptalam and its metabolites from river water prior to analysis. nih.gov

In soil samples, a sequential extraction procedure is often utilized. This may involve extracting the soil with a series of solvents of increasing polarity, such as acetonitrile, a propanol:water mixture, and a sodium hydroxide (B78521) solution. epa.gov

Hydrolysis Methods for Total Residue Analysis of this compound and Its Degradates

For the determination of total naptalam residues, which includes the parent compound and its degradates that can be converted to a common moiety, hydrolysis is a key step. oup.comepa.gov This approach simplifies the analysis by converting multiple compounds into a single, easily detectable analyte.

In the case of naptalam, base hydrolysis is used to break down the molecule and its relevant metabolites into 1-naphthylamine. oup.comepa.gov This is typically achieved by boiling the sample in a sodium hydroxide solution. oup.comepa.gov For soil samples, a mixture of sodium hydroxide and titanous trichloride (B1173362) has been used to hydrolyze both naptalam and its degradate N-1-naphthylphthalimide to 1-naphthylamine. epa.gov

Following hydrolysis, the resulting 1-naphthylamine is often recovered by steam distillation. epa.gov The distillate can then be directly analyzed by techniques such as LC/ECD. oup.comepa.gov This hydrolysis-distillation approach provides a robust method for total residue analysis in various matrices, including foods and soil. oup.comepa.gov

Solid Phase Extraction (SPE) Techniques for Sample Concentration and Cleanup

Solid Phase Extraction (SPE) is a widely utilized technique for the concentration and purification of naptalam and its metabolites from complex research matrices such as water, soil, and food samples. lcms.czmdpi.com This chromatographic method involves passing a sample through a solid sorbent, which retains the analytes of interest while allowing interfering substances to pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. mdpi.com The choice of sorbent and elution solvent is critical and depends on the physicochemical properties of the analyte and the composition of the sample matrix. lcms.cz

For the analysis of naptalam in water, various SPE cartridges have been successfully employed. Research has demonstrated the use of cyclohexyl-based cartridges for extracting naptalam from tap and well water. nih.gov In this method, after the water sample is passed through the cartridge, the retained naptalam is eluted with methanol before subsequent analytical steps. nih.gov Similarly, C18 membrane discs have been used for the preconcentration of naptalam and its degradation products, 1-naphthylamine and N-(1-naphthyl)phthalimide, from river water samples. researchgate.netnih.gov

Polymeric SPE sorbents, known for their stability across a wide pH range and unique retention characteristics, are also effective for naptalam analysis. lcms.cz For instance, a method for analyzing naptalam in cucumber involves extraction with a water-miscible solvent like acetonitrile, followed by dilution with water and cleanup using a generic reversed-phase polymeric SPE sorbent like Oasis HLB. lcms.cz For more targeted cleanup, mixed-mode weak ion exchangers can be employed to selectively extract acidic compounds like naptalam. lcms.cz In multiresidue pesticide analysis in food of animal origin, a dispersive SPE (d-SPE) cleanup step using a combination of C18 sorbent and magnesium sulfate (B86663) has been applied for samples containing naptalam. researchgate.net

The selection of the SPE method is tailored to the specific analytical goal and sample matrix, as detailed in the table below.

Table 1: Examples of Solid Phase Extraction (SPE) Methods for Naptalam Analysis

This table is interactive. Click on the headers to sort the data.

Analyte(s)MatrixSPE SorbentElution SolventPurpose
NaptalamTap and Well WaterCyclohexylMethanolExtraction and Concentration nih.gov
Naptalam, 1-naphthylamine, N-(1-naphthyl)phthalimideRiver WaterC18 membrane discsNot SpecifiedPreconcentration researchgate.netnih.gov
NaptalamCucumberPolymeric (e.g., Oasis HLB)Not SpecifiedCleanup lcms.cz
NaptalamFood of Animal OriginC18 (dispersive SPE)AcetonitrileCleanup researchgate.net
Pesticides including NaptalamWastewaterUniversal Polymeric Reversed-PhaseEthyl AcetateExtraction and Elution ca.gov

Distillation and Partitioning Procedures for Metabolite Isolation

Distillation and partitioning are classical yet effective techniques for the isolation of naptalam metabolites, particularly 1-naphthylamine, from complex matrices like food and soil. epa.govoup.com Naptalam readily breaks down into 1-naphthylamine and phthalic acid through metabolic processes or chemical hydrolysis. oup.comherts.ac.uk Analytical methods often exploit this by intentionally hydrolyzing naptalam to 1-naphthylamine, which is then isolated for quantification. epa.govoup.com

A common procedure involves the base hydrolysis of the sample followed by steam distillation. oup.com For food samples such as asparagus, peaches, and cranberries, the homogenized sample is placed in a large boiling flask with a strong base, typically a 30% sodium hydroxide (NaOH) solution. oup.com To facilitate the reaction and ensure smooth boiling, reagents like zinc granules, paraffin, and an antifoam agent are added. oup.com The flask is then connected to a distillation apparatus, and the mixture is heated to distill the volatile 1-naphthylamine, which is collected in a receiving flask. oup.com A similar hydrolysis and distillation setup is used for soil samples, where a 50% NaOH solution and 20% Titanous Trichloride are added to the soil-water slurry before distillation. epa.gov

Following distillation, liquid-liquid partitioning may be used for further cleanup. oup.com The traditional approach involves partitioning the distillate against a nonpolar solvent like hexane, followed by extraction of the 1-naphthylamine into an aqueous acetic acid solution. oup.com

The efficiency of the hydrolysis and distillation process has been validated using radiolabeled naptalam. Studies on spiked food samples have demonstrated high recovery rates for 1-naphthylamine, confirming the method's accuracy. oup.com

Table 2: Recovery of Naptalam from Spiked Food Samples via Hydrolysis and Distillation

This table is interactive. Click on the headers to sort the data.

Food MatrixSpiking Level (ppm)Recovery (%) by LC/ECDStandard Deviation (±)
Asparagus0.05978
Asparagus0.11922
Peaches0.05932
Peaches0.11963
Cranberries0.05892
Cranberries0.11921
Data sourced from a study determining naptalam and its metabolite in foods. oup.com

Ecological Interactions and Effects on Non Target Organisms in Research Contexts

Impact on Non-Target Plant Species and Competitive Dynamics in Agroecosystems

The potential for herbicides to affect non-target plants is a key consideration in agroecology. Such effects can alter plant community structure and the competitive balance between crops and other plant species. herts.ac.uk For Naptalam-sodium, which acts by disrupting a fundamental plant growth mechanism, the potential for such impacts is inherent. eurekalert.org

Effects on Seedling Emergence and Vegetative Vigor in Terrestrial Plants

This compound is absorbed by the roots and, to a lesser extent, the foliage, where it interferes with seed germination and normal growth. epa.govhc-sc.gc.ca As an inhibitor of auxin transport, it disrupts the directional flow of auxin, a plant hormone that governs processes like root development and shoot elongation. eurekalert.orgbiologists.com This disruption can lead to a complete shutdown of polar growth in plants, causing roots to lose their geotropic response and severely impairing flower and seed formation. eurekalert.orgbiologists.com

Despite the known mechanism of action, specific research detailing the effects of this compound on the seedling emergence and vegetative vigor of a wide range of non-target terrestrial plant species is notably absent from regulatory submissions. Both the United States Environmental Protection Agency (EPA) and Health Canada's Pest Management Regulatory Agency (PMRA) have highlighted the lack of submitted data on the toxicity of naptalam (B372988) towards terrestrial non-target plants. epa.govhc-sc.gc.caepa.gov While it is anticipated that non-target plants, particularly broadleaf species, would be susceptible to adverse effects, the specific dose-response relationships and the extent of these impacts across different species remain unquantified in publicly available regulatory assessments. epa.gov

The assessment of effects on seedling emergence and vegetative vigor are standard endpoints in terrestrial plant toxicity testing. apvma.gov.au These tests are designed to determine the potential for a chemical to cause adverse effects on the early growth stages of plants. apvma.gov.au The absence of this data for this compound represents a significant gap in understanding its full ecological impact.

Table 1: Theoretical Effects of Auxin Transport Inhibition by this compound on Non-Target Terrestrial Plants

Plant Process Predicted Impact of this compound Research Data Status
Seed Germination Inhibition, particularly in susceptible broadleaf species. epa.govhc-sc.gc.ca Specific data on non-target species is lacking in regulatory submissions. epa.govhc-sc.gc.caepa.gov
Seedling Emergence Potential for reduced emergence rates due to disrupted early growth. eurekalert.org Quantitative data across a range of non-target species is not available in public assessments. epa.govhc-sc.gc.ca
Root Development Inhibition of root growth and disruption of gravitropism. eurekalert.orgbiologists.com While the mechanism is known, specific impacts on the root architecture of various non-target plants are not detailed.
Vegetative Vigor Stunted growth, reduced biomass accumulation, and altered shoot development. eurekalert.org Lack of submitted Tier II data for terrestrial plants (10 crop species) noted by regulatory agencies. hc-sc.gc.ca

| Competitive Ability | Altered competitive interactions due to differential species susceptibility. | The influence of auxin transport inhibitors on plant competition is an area of research, but specific studies on this compound's role in non-target plant competition are scarce. |

Assessments of Aquatic Plant Standing Crop and Biomass Maintenance

The potential for this compound to enter aquatic environments through runoff and spray drift necessitates an evaluation of its effects on aquatic plants. hc-sc.gc.ca The assessment endpoint for aquatic plants is the maintenance and growth of their standing crop or biomass. epa.gov However, similar to the situation with terrestrial plants, there is a significant lack of data on the toxicity of this compound to non-target aquatic plants. herts.ac.ukepa.govhc-sc.gc.caherts.ac.uk

Regulatory agencies have explicitly stated that no data were submitted to assess the toxicity of naptalam toward aquatic plants. epa.govhc-sc.gc.ca Health Canada's PMRA has required the submission of Tier II data for the effects of naptalam on aquatic plants, including four algae species and one vascular plant, to determine appropriate buffer zones. hc-sc.gc.ca This indicates that the current understanding of the risk posed to aquatic ecosystems is incomplete.

Table 2: Data Gaps in the Assessment of this compound's Impact on Aquatic Plants

Assessment Area Required Information Status
Toxicity to Aquatic Vascular Plants Data on the effects on growth and biomass of species like Lemna sp. (duckweed). hc-sc.gc.caepa.gov Not submitted for regulatory review. epa.govhc-sc.gc.ca
Toxicity to Algae Data on the effects on the growth of at least four different algal species. hc-sc.gc.ca Not submitted for regulatory review. epa.govhc-sc.gc.ca

Research on Broader Ecosystem Effects and Environmental Risk Assessment Frameworks

Environmental risk assessments for pesticides like this compound follow a tiered approach, comparing estimated environmental concentrations with toxicity endpoints for various non-target organisms. hc-sc.gc.caapvma.gov.au For this compound, the environmental fate is influenced by factors such as soil type and pH. It is known to be mobile in some soil types and can potentially leach into groundwater. wikipedia.orghc-sc.gc.ca In most environmental conditions, this compound dissociates to naptalam acid. epa.gov

The reliance on understanding the mode of action—in this case, auxin transport inhibition—provides a theoretical basis for potential effects. However, without empirical data on a range of non-target species, the actual environmental risk remains partially uncharacterized.

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₁₈H₁₂NNaO₃
Naptalam C₁₈H₁₃NO₃

Mechanisms of Herbicide Resistance and Evolutionary Considerations

Molecular Mechanisms Underlying Naptalam-sodium Resistance in Plant Biotypes

Resistance mechanisms in plants are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). mdpi.comucdavis.edunih.gov TSR involves genetic alterations to the herbicide's target protein, while NTSR involves other physiological processes that prevent the herbicide from reaching its target in a lethal concentration. ucdavis.edunih.govwsu.edu

Table 1: Potential Molecular Mechanisms of Resistance to this compound

Resistance Category Specific Mechanism Description
Non-Target-Site Resistance (NTSR) Altered Cellular Uptake/Translocation Reduced absorption of the herbicide through the roots or foliage, or impaired movement (translocation) within the plant, preventing it from reaching the meristematic tissues where it acts.
Enhanced Metabolic Degradation Increased production of plant enzymes, such as cytochrome P450s or GSTs, that metabolize and detoxify the this compound molecule before it can inhibit auxin transport.
Sequestration The herbicide is moved into cellular compartments like the vacuole or bound to cell wall components, rendering it inactive.
Target-Site Resistance (TSR) Modification of Auxin Transport Proteins A mutation in the gene(s) encoding the auxin transport proteins (e.g., PIN proteins) or their associated regulatory proteins, which are the binding sites for naptalam (B372988). This change prevents the herbicide from effectively binding to and inhibiting the protein.
Overexpression of Target Protein The plant produces significantly more of the target auxin transport protein, requiring a higher concentration of the herbicide to achieve an inhibitory effect.

One potential NTSR mechanism is the alteration of herbicide uptake and translocation. nih.gov For a soil-applied herbicide like naptalam, this could involve reduced absorption by the roots or an inability to effectively translocate the chemical via the xylem to the growing points of the plant. Research on other auxin-related herbicides has shown that reduced translocation can be a key resistance mechanism. For instance, studies on wild radish biotypes resistant to the synthetic auxin herbicide 2,4-D demonstrated that the resistant plants retained significantly more of the herbicide in the treated leaves compared to susceptible plants. mdpi.com The application of auxin transport inhibitors, such as naptalam, to susceptible plants was found to mimic this effect, suggesting that an inherent alteration in the plant's translocation system could confer resistance. mdpi.com

In another study focusing on the interaction between naptalam and the herbicide chloramben (B1668635) in cucumber, it was observed that naptalam treatment resulted in more radioactivity from root-applied ¹⁴C-chloramben remaining in the roots and less being translocated to the shoots. cambridge.org While this study examined herbicide interaction rather than resistance, it demonstrates that naptalam's presence can directly influence the movement of other compounds within the plant, highlighting that alterations in these transport systems are a plausible pathway for resistance evolution.

The primary mode of action for naptalam is the inhibition of auxin efflux carriers, such as PIN-FORMED (PIN) proteins, or an associated naptalam-binding protein. weedscience.orgnih.gov Therefore, a primary mechanism for target-site resistance (TSR) would involve a genetic mutation that alters the herbicide's binding site on these proteins. Such a modification would reduce the binding affinity of naptalam, allowing the protein to continue transporting auxin and the plant to survive.

Compelling evidence for this potential mechanism comes from research on Arabidopsis thaliana mutants with enhanced resistance to cellulose (B213188) biosynthesis inhibitors (CBIs) like isoxaben (B1672637) and thaxtomin A. nih.gov These mutants, specifically ixr1-1 and txr1-1, were also found to have specific co-resistance to naptalam (NPA) but not to another auxin transport inhibitor, TIBA, which has a different binding site. nih.gov This suggests a functional link between cell wall synthesis, which is critical for plant development, and the auxin transport processes targeted by naptalam. The resistance conferred by these mutations indicates that genetic changes affecting the NPA-binding protein or its regulatory environment can effectively reduce the herbicide's inhibitory action. nih.gov

Genetic Basis of this compound Resistance Development

While these genetic principles are well-established for many herbicide classes, specific research into the genetic basis of this compound resistance in agricultural weeds is limited. The lack of reported resistance cases in global databases suggests that the evolution of resistance to this specific mode of action may be rare or that the necessary genetic mutations have a significant fitness cost, meaning resistant plants may be less vigorous or competitive in the absence of the herbicide. herts.ac.uk The evolution of NTSR often results from the selection of pre-existing stress-response pathways within a plant species. ucdavis.edu

Research on Management Strategies for Resistant Weed Populations

Even without widespread documented resistance, proactive management is essential to preserve the efficacy of Group 19 herbicides like this compound. Research and best practices for herbicide resistance management provide a clear framework. cambridge.orgresearchgate.net The core principle is to reduce the selection pressure exerted by any single herbicide mode of action. epa.gov

Key strategies include:

Rotation of Herbicides: Avoid using this compound or other Group 19 herbicides repeatedly in the same field. Rotate to herbicides with different modes of action (e.g., ALS inhibitors, PPO inhibitors, photosystem II inhibitors) in subsequent seasons. researchgate.net

Use of Herbicide Mixtures: Applying this compound in a tank mix with a herbicide from a different effective mode of action group can control a broader spectrum of weeds and delay the selection of resistant individuals. researchgate.net

Integrated Weed Management (IWM): Combining chemical control with non-chemical methods is the most robust strategy. fao.org This includes:

Crop Rotation: Rotating crops allows for the use of different herbicide options and changes the agronomic environment, disrupting the life cycle of specific weed species.

Cultural Practices: Methods like adjusting planting dates, increasing crop seeding rates to enhance competitiveness, and using cover crops can suppress weed growth and reduce reliance on herbicides. researchgate.net

Mechanical Control: Strategic tillage can be used to manage weed populations, either by burying weed seeds or by controlling emerged weeds before planting.

Monitoring fields for weed escapes after an application is critical. If a patch of weeds survives a treatment that was effective elsewhere, it should be controlled by other means before it can set seed to prevent the spread of potentially resistant genes. researchgate.net

Table 2: Summary of Management Strategies to Mitigate this compound Resistance

Strategy Category Specific Tactic Objective
Chemical Diversity Herbicide Rotation Avoid consecutive applications of Group 19 herbicides.
Herbicide Mixtures Use tank mixes with different effective modes of action.
Integrated Management Crop Rotation Disrupt weed life cycles and enable different herbicide programs.
Cultural Control Utilize cover crops, competitive crop planting, and altered timing.
Mechanical Control Employ tillage where appropriate to reduce the weed seedbank.
Vigilance Scouting and Monitoring Identify and manage weed escapes before they reproduce.

Advanced Research Directions and Emerging Methodologies for Naptalam Sodium Studies

Computational Modeling and Simulation for Naptalam-sodium Interactions with Biological Targets

The advent of high-resolution structural biology and advanced computing has opened new frontiers for understanding how Naptalam (B372988) interacts with its biological targets at a molecular level. This compound dissociates in the environment to Naptalam (NPA), which is the active molecule that inhibits auxin transport. epa.gov Recent cryogenic electron microscopy (cryo-EM) studies have successfully resolved the structures of auxin transporters, such as PIN-FORMED (PIN) proteins, bound to NPA. rcsb.orgyoutube.comoup.comresearchgate.net These structural blueprints are critical inputs for computational modeling and simulation.

Molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of Naptalam within the binding pockets of its target proteins, such as PIN and ATP-binding cassette (ABC) transporters. csmres.co.uknih.govuark.edu These simulations can reveal the conformational changes that occur upon binding, explaining how Naptalam locks transporters like PIN8 into an inward-facing, transport-inactive state. rcsb.orgyoutube.comresearchgate.net By calculating binding free energies, computational models can predict the affinity of Naptalam for different transporter isoforms or mutated versions, guiding further experimental validation. uark.edu Furthermore, techniques like quantum chemical modeling can dissect the specific forces, such as Van der Waals interactions, that stabilize the bond between Naptalam and amino acid residues in the binding pocket. sonar.ch

These computational approaches are not only descriptive but also predictive. They enable the in-silico screening of Naptalam analogs, helping to design novel molecules with enhanced specificity or different inhibitory properties, accelerating the development of new research tools. csmres.co.uk

Biological Target Computational Method Research Objective Key Findings/Potential Insights
PIN-FORMED (PIN) Proteins Molecular Docking, Molecular Dynamics (MD) SimulationsTo model the binding pose and interaction dynamics of Naptalam within the transporter's binding site. researchgate.netresearchgate.netRevealed that Naptalam acts as a competitive inhibitor, trapping PINs in an inward-open conformation and preventing the "elevator-like" motion required for auxin export. oup.comnih.gov
ABCB/PGP Transporters Homology Modeling, MD SimulationsTo predict the structure of ABCB transporters and simulate their interaction with Naptalam, given the lack of high-resolution crystal structures for some plant ABCBs. csmres.co.ukplantae.orgSuggests Naptalam interferes with the transport function, potentially by disrupting the interaction between the transporter and regulatory proteins like TWD1. researchgate.netsonar.ch
TWISTED DWARF1 (TWD1)/FKBP42 Quantum Chemical Modeling, NMR Chemical Shift Perturbation (CSP)To identify the Naptalam binding site and understand the forces governing the interaction. sonar.chIdentified a specific binding pocket on the TWD1 surface and suggested that Van der Waals forces are primarily responsible for the interaction. sonar.ch
Aminopeptidase 1 (APM1) Quantitative Structure-Activity Relationship (QSAR)To correlate the chemical structure of Naptalam and its analogs with their inhibitory activity on APM1.Could help to determine if APM1 is a direct or indirect target and what structural features are crucial for its inhibition.

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound Exposure

To understand the global cellular response to this compound, researchers are increasingly turning to transcriptomics, particularly RNA sequencing (RNA-Seq). This powerful technique provides a snapshot of all the genes being actively expressed in a plant tissue at a specific moment, allowing for a comprehensive analysis of the molecular pathways affected by the inhibition of auxin transport. nih.govmdpi.com

When plants are exposed to this compound, the resulting disruption in auxin gradients triggers a cascade of changes in gene expression. nih.govresearchgate.netpnas.org Transcriptomic studies on plants treated with NPA have revealed significant changes in genes related to hormone signaling, stress responses, and developmental processes. nih.govoup.com By comparing the gene expression profiles of treated versus untreated plants, scientists can identify entire networks of genes that are either upregulated or downregulated in response to Naptalam-induced auxin blockage. mdpi.compnas.org

Identification of this compound Responsive Genes and Regulatory Pathways

A key outcome of transcriptomic analysis is the identification of specific Naptalam-responsive genes and the regulatory pathways they belong to. Analysis of differentially expressed genes (DEGs) often points to pathways well beyond direct auxin transport. nih.gov For instance, studies have shown that inhibiting auxin transport with NPA affects the expression of genes involved in cytokinin biosynthesis and signaling, demonstrating the crucial crosstalk between these two hormone pathways in regulating plant development, such as shoot branching. nih.gov

Furthermore, these analyses can uncover the plant's strategies for coping with the chemical's effects. Genes encoding detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, are often upregulated, indicating an active metabolic response to the compound. nih.gov Similarly, the expression of various transcription factor families, such as ARFs, WRKY, and MYB, which act as master regulators of complex biological processes, is frequently altered, highlighting the plant's attempt to reprogram its development in response to the perturbed hormonal balance. oup.comfrontiersin.org This approach was used to create a lateral root induction system, where NPA treatment followed by auxin application allowed for the identification of hundreds of genes involved in the earliest stages of organ formation. pnas.org

Gene/Gene Family Putative Function in Response to Naptalam Exposure Regulatory Pathway
PIN-FORMED (PIN) family Downregulation can be a feedback mechanism to altered auxin flow. researchgate.netAuxin Transport & Homeostasis
AUX/IAA family Key repressors in the auxin signaling pathway; their expression is tightly regulated by auxin levels. oup.comAuxin Signaling
Dioxygenase for Auxin Oxidation (DAO) Upregulation can lead to decreased auxin levels, a compensatory response to transport blockage. nih.govAuxin Catabolism
Isopentenyl Transferase (IPT) Involved in cytokinin biosynthesis; expression changes demonstrate crosstalk between auxin and cytokinin. nih.govCytokinin Biosynthesis
Glutathione S-transferases (GSTs) Involved in the detoxification of xenobiotics by conjugating them with glutathione.Xenobiotic Metabolism
ABC Transporters Besides being direct targets, the expression of other ABC transporters can be altered as a general stress response. researchgate.netStress Response, Transport
WRKY, MYB, NAC Transcription Factors Master regulators that control a wide range of downstream genes related to stress and development. frontiersin.orgSignal Transduction, Stress Response

Real-Time Imaging Techniques for Auxin Transport Dynamics and this compound Distribution (e.g., Positron Emission Tomography Applications)

Visualizing the movement of molecules within a living organism provides unparalleled insight into dynamic biological processes. For auxin transport, real-time imaging has become an indispensable tool. A groundbreaking technique in this area is Positron Emission Tomography (PET), a technology borrowed from medical diagnostics. oup.com By synthesizing auxin (or other molecules) with a short-lived positron-emitting isotope like Carbon-11 (¹¹C), researchers can non-invasively track the hormone's movement through a living plant in real time. oup.combioone.org

This method allows for the direct observation of polar auxin transport and how it is affected by inhibitors like this compound. For example, PET imaging can show the basipetal flow of auxin from the shoot towards the root and demonstrate how NPA treatment blocks this movement, causing auxin to accumulate in specific tissues. unifr.chnih.gov This provides direct, dynamic evidence for the effects that are inferred from developmental phenotypes. Other isotopes such as Nitrogen-13 (¹³N) can also be used to study nutrient transport and its interaction with hormone signaling. oup.com

In addition to PET, confocal microscopy combined with fluorescent reporters offers cellular and subcellular resolution. Genetically encoded auxin sensors like DII-VENUS, which is degraded in the presence of auxin, allow for the visualization of auxin distribution patterns within tissues. unifr.ch Similarly, fusing fluorescent proteins like GFP to auxin transporters (e.g., PIN1-GFP) enables the tracking of these proteins' localization on the cell membrane and their dynamic trafficking, which can be altered by compounds like Naptalam.

Imaging Technique Probe/Reporter Application in this compound Research
Positron Emission Tomography (PET) Radiolabeled molecules (e.g., ¹¹C-IAA, ¹³NH₃)To visualize and quantify the long-distance, bulk flow of auxin in real-time within a whole, living plant and directly observe the inhibitory effect of Naptalam on this transport. oup.combioone.org
Confocal Laser Scanning Microscopy PIN1-GFP (and other transporter-fluorescent protein fusions)To visualize the subcellular localization of auxin transporters and monitor how Naptalam affects their position and trafficking within the cell membrane.
Confocal Laser Scanning Microscopy DII-VENUS (and other auxin-responsive reporters like DR5::GUS/GFP)To indirectly visualize the cellular distribution and concentration of auxin and observe how Naptalam treatment alters these gradients, leading to accumulation in some cells and depletion in others. unifr.ch
Liquid Chromatography (LC) N/A (Analytical chemistry technique)Used in conjunction with imaging to precisely quantify levels of Naptalam and its metabolites, or hormones like IAA, in specific tissues dissected after imaging experiments. oup.com

Development of Novel Chemical Probes and Analogs Based on this compound Structure for Targeted Research

While Naptalam is a classic inhibitor, the quest for more refined chemical tools continues. The detailed structural and mechanistic knowledge of how Naptalam binds to its targets provides a rational basis for the design and synthesis of novel chemical probes and analogs. tum.deresearchgate.net The goal is to create new molecules with improved or altered properties to ask more specific biological questions.

The development of such analogs could proceed along several lines. One aim is to enhance specificity. Naptalam is known to bind to several proteins, including PINs and some ABCBs. researchgate.netoup.com By modifying its chemical structure, it may be possible to create analogs that preferentially bind to a single class of transporters, or even specific isoforms within a class, allowing for a finer dissection of their individual roles.

Another direction is the creation of "tagged" Naptalam molecules. For instance, attaching a fluorescent group would create a probe that could be directly visualized by microscopy, helping to pinpoint its location within cells and tissues without relying on indirect reporters. Alternatively, creating an analog that can be "clicked" to other molecules (using click chemistry) would facilitate the identification of its binding partners. A Naptalam analog designed as an affinity-based probe could be used to isolate and identify new, previously unknown Naptalam-binding proteins from plant extracts. The development of such advanced chemical tools is essential for pushing the boundaries of our understanding of auxin biology. acs.org

Q & A

Basic: What experimental designs are recommended for initial studies on Naptalam-sodium’s solubility and stability in aqueous solutions?

Answer:
For solubility studies, use a pH-controlled buffer system (e.g., phosphate or acetate buffers) to simulate environmental or physiological conditions. Employ High-Performance Liquid Chromatography (HPLC) with UV detection to quantify solubility and stability over time. Ensure triplicate measurements to assess reproducibility, and include temperature-controlled incubation (e.g., 25°C and 37°C) to evaluate thermal effects. Statistical analysis should include standard deviation and ANOVA for inter-group comparisons .

Basic: How can researchers design a robust bioassay to assess this compound’s herbicidal efficacy in model plant systems?

Answer:
Use a randomized block design with negative (solvent control) and positive (commercial herbicide) controls. Apply this compound at varying concentrations (e.g., 0.1–100 µM) to Arabidopsis thaliana or Zea mays seedlings. Measure inhibition of root elongation and chlorophyll content over 7–14 days. Normalize data against controls and analyze dose-response curves using nonlinear regression (e.g., log-logistic models). Validate with three biological replicates .

Advanced: What methodologies address contradictions in reported degradation pathways of this compound under UV exposure?

Answer:
To resolve discrepancies, conduct parallel experiments using LC-MS/MS to identify degradation byproducts under standardized UV wavelengths (e.g., 254 nm vs. 365 nm). Compare results with prior studies by isolating variables such as solvent composition (aqueous vs. organic matrices) and oxygen availability. Apply kinetic modeling (e.g., pseudo-first-order kinetics) to quantify degradation rates. Cross-reference findings with isotopic labeling (e.g., ¹⁴C-tracing) to validate intermediate formation pathways .

Advanced: How should researchers optimize chromatographic parameters for trace-level detection of this compound in complex matrices?

Answer:
Use a C18 reverse-phase column with a gradient elution program (e.g., 10–90% acetonitrile in 0.1% formic acid) to enhance peak resolution. Optimize mass spectrometry parameters (e.g., ESI⁻ mode for ionization) and employ matrix-matched calibration to mitigate matrix effects. Validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 and 10, respectively). Include internal standards (e.g., deuterated analogs) for recovery correction .

Basic: What statistical approaches are appropriate for analyzing dose-dependent phytotoxicity data for this compound?

Answer:
Fit dose-response data to a four-parameter logistic model (e.g., Y=min+maxmin1+(XEC50)Hill slopeY = \text{min} + \frac{\text{max} - \text{min}}{1 + (\frac{X}{EC_{50}})^\text{Hill slope}}) using software like R or GraphPad Prism. Calculate EC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via residual plots and R² values. For non-linear trends, apply non-parametric tests (e.g., Kruskal-Wallis) .

Advanced: What mechanistic studies can elucidate this compound’s inhibition of auxin transport in plant tissues?

Answer:
Use fluorescence-labeled auxin analogs (e.g., NPA-tagged fluorescein) in Arabidopsis root tips to visualize transport inhibition via confocal microscopy. Combine with electrophysiological measurements to assess membrane potential changes. Validate via genetic knockouts (e.g., PIN2 mutants) and transcriptomic analysis (RNA-seq) to identify downstream gene regulation. Cross-validate findings with surface plasmon resonance (SPR) to quantify binding affinity to auxin transporters .

Basic: How should researchers standardize protocols for this compound’s environmental fate studies (e.g., soil adsorption)?

Answer:
Use Organization for Economic Co-operation and Development (OECD) Guideline 106: batch equilibrium method. Mix soil samples (sieved to ≤2 mm) with this compound solutions at varying concentrations. Shake for 24 hours, centrifuge, and quantify supernatant via HPLC. Calculate adsorption coefficients (Kd) using Freundlich isotherms. Control for soil pH, organic matter content, and cation exchange capacity .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility in long-term studies?

Answer:
Implement quality-by-design (QbD) principles: define critical synthesis parameters (e.g., reaction temperature, pH, stoichiometry) via factorial design experiments. Characterize batches using NMR, HPLC purity checks, and X-ray diffraction (XRD) for crystallinity. Store under inert atmospheres (argon) at −20°C to prevent degradation. Document deviations in a lab information management system (LIMS) for traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.